An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Ethylene Terephthalate
An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Ethylene Terephthalate
This guide provides a comprehensive technical overview of the synthesis of polyethylene terephthalate (PET), a cornerstone of the polymer industry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, reaction kinetics, and practical methodologies underpinning PET production. Our focus is on elucidating the causal relationships behind synthetic choices and providing a self-validating framework for understanding and applying this critical polymerization process.
Introduction to Polyethylene Terephthalate (PET)
Polyethylene terephthalate is a thermoplastic polymer of the polyester family, renowned for its excellent mechanical and thermal properties, chemical resistance, and clarity. These attributes have led to its widespread use in packaging for food and beverages, textiles (as polyester fibers), and in various engineering applications.[1][2] The synthesis of PET is a classic example of step-growth polymerization, primarily achieved through two major industrial routes: the direct esterification of purified terephthalic acid (PTA) with mono ethylene glycol (MEG) and the transesterification of dimethyl terephthalate (DMT) with MEG.[3][4][5] Both pathways converge on the formation of a common monomer intermediate, bis(2-hydroxyethyl) terephthalate (BHET), which then undergoes polycondensation to yield the final high-molecular-weight polymer.[3][4][6][7]
Synthesis Routes and Reaction Mechanisms
The industrial production of PET is dominated by two primary methods, distinguished by their starting diacid source. The choice between these routes has historically been influenced by the purity of the available terephthalic acid.
The Direct Esterification Route: Purified Terephthalic Acid (PTA) and Ethylene Glycol (EG)
The direct esterification of PTA with EG is the more modern and economically favored method, largely due to advancements in the purification of terephthalic acid.[5] This process is typically conducted in two stages.
Stage 1: Esterification
In the first stage, a slurry of PTA in an excess of EG is fed into a reactor. The reaction is carried out at elevated temperatures (220–260 °C) and moderate pressures (2.7–5.5 bar).[3][8] This stage can be self-catalyzed by the acidic nature of PTA, although polycondensation catalysts may be added at this point.[9] The primary reaction is the esterification of the carboxylic acid groups of PTA with the hydroxyl groups of EG, forming the monomer BHET and water as a byproduct.[3][6][10][11] The removal of water is crucial to drive the equilibrium towards the formation of the ester.[8][12]
The reaction proceeds as follows:
-
Reaction: Terephthalic Acid + 2 Ethylene Glycol ⇌ Bis(2-hydroxyethyl) terephthalate + 2 Water
Stage 2: Polycondensation
Following the initial esterification, the resulting BHET and oligomers are transferred to a second reactor for polycondensation. This stage is conducted under high vacuum (< 1 mbar) and at even higher temperatures (up to 280 °C) to facilitate the removal of ethylene glycol, which is liberated as the polymer chains grow.[8] This step-growth polymerization involves the reaction between the hydroxyl end-groups of the growing chains, forming an ester linkage and eliminating a molecule of EG.[3] Catalysts are essential for achieving a high molecular weight polymer in a reasonable timeframe.[3]
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Reaction: n Bis(2-hydroxyethyl) terephthalate ⇌ (Polyethylene terephthalate)n + n Ethylene Glycol
The Transesterification Route: Dimethyl Terephthalate (DMT) and Ethylene Glycol (EG)
The transesterification route, also known as the DMT process, was the original method for PET production.[10] It involves the reaction of DMT with an excess of EG.
Stage 1: Transesterification (Ester Interchange)
In this stage, DMT and EG are heated in the melt phase at temperatures between 150–200 °C in the presence of a basic catalyst.[3] The reaction is an ester interchange where the methyl ester groups of DMT are exchanged with the hydroxyl groups of EG to form BHET and methanol as a byproduct.[3][13][14] The continuous removal of methanol by distillation is necessary to drive the reaction to completion.[3]
-
Reaction: Dimethyl Terephthalate + 2 Ethylene Glycol ⇌ Bis(2-hydroxyethyl) terephthalate + 2 Methanol
Stage 2: Polycondensation
Similar to the direct esterification route, the BHET monomer produced in the first stage undergoes polycondensation at high temperatures (270–280 °C) and under vacuum to form PET.[3] Ethylene glycol is removed to promote the growth of long polymer chains.[3]
-
Reaction: n Bis(2-hydroxyethyl) terephthalate ⇌ (Polyethylene terephthalate)n + n Ethylene Glycol
Catalysis in PET Synthesis
Catalysts play a pivotal role in both the transesterification and polycondensation stages to achieve high reaction rates and produce high molecular weight PET.
-
Transesterification Catalysts: Metal acetates, such as those of zinc, manganese, and cobalt, are commonly used for the ester interchange reaction in the DMT process.[12][15][16]
-
Polycondensation Catalysts: Antimony compounds, particularly antimony trioxide (Sb₂O₃) and antimony triacetate, are the most widely used catalysts for the polycondensation stage in both the PTA and DMT processes, accounting for over 90% of industrial production.[9] Titanium and aluminum-based catalysts are also employed, though they can sometimes lead to a yellowish tint in the final polymer.[9][17][18] Germanium compounds are another alternative.[19]
The choice of catalyst is critical as it influences not only the reaction rate but also the properties of the final polymer, such as its color and thermal stability.[9]
Kinetics of Ethylene Terephthalate Synthesis
The synthesis of PET involves a series of complex, reversible reactions. Understanding the kinetics of these reactions is essential for process optimization and reactor design.
Esterification and Transesterification Kinetics
The initial stage of forming BHET, whether through direct esterification or transesterification, is a crucial step.
-
Direct Esterification: The direct esterification of PTA with EG is a reaction that can be self-catalyzed by the terephthalic acid itself. The rate is dependent on the concentration of the reactants and the removal of the water byproduct.
-
Transesterification: The transesterification of DMT with EG is often modeled as a second-order reaction.[16] A study using a zinc-modified hydrotalcite catalyst found that a Langmuir–Hinshelwood–Hougen–Watson model could be applied, with the reaction kinetics being second-order due to weak adsorption of all species.[15][16] The apparent activation energy for this process was determined to be 9.64 kcal/mol.[15][16]
Polycondensation Kinetics
The polycondensation of BHET is generally considered to follow second-order kinetics with respect to the concentration of the hydroxyl end-groups.[20] The rate of this reaction is significantly influenced by the catalyst concentration, temperature, and the efficiency of ethylene glycol removal.
A kinetic model for the solid-state polymerization (a post-polymerization step to further increase molecular weight) of PET has been proposed where the reaction is second-order with respect to the active end group concentration.[21] The activation energy for the melt post-polycondensation of PET has been reported to be 88.22 kJ/mol.[21]
Kinetic Parameters
The following table summarizes some of the reported kinetic parameters for the synthesis of PET. It is important to note that these values can vary depending on the specific catalyst system and reaction conditions.
| Reaction Stage | Catalyst | Activation Energy (Ea) | Reference |
| Transesterification of DMT with EG | Zinc-modified hydrotalcite | 9.64 kcal/mol | [15][16] |
| Melt Post-Polycondensation of PET | Not specified | 88.22 kJ/mol | [21] |
| Solid-State Polycondensation of PET | Not specified | ~23.6 kcal/mol | [21] |
| Pyrolysis of PET | None | 272.67 kJ/mol | [22] |
| Pyrolysis of PET with Zeolite Catalyst | Zeolite | 12.04 - 134 kJ/mol | [22] |
Experimental Protocols
Laboratory-Scale Synthesis of PET via Transesterification
This protocol outlines a representative procedure for the synthesis of PET in a laboratory setting using the transesterification of dimethyl terephthalate (DMT) and ethylene glycol (EG).
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Nitrogen gas supply
-
Heating mantle
-
Three-neck round-bottom flask
-
Distillation column and condenser
-
Thermometer
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation sidearm, charge dimethyl terephthalate and ethylene glycol in a molar ratio of approximately 1:2.2.
-
Catalyst Addition: Add the transesterification catalyst, such as zinc acetate, at a concentration of approximately 200-300 ppm relative to the weight of DMT.
-
Transesterification: Heat the reaction mixture under a slow stream of nitrogen to about 180-200°C. Methanol will begin to distill off as the transesterification reaction proceeds. Continue heating and collecting the methanol until the theoretical amount has been evolved, indicating the completion of the first stage.
-
Polycondensation Catalyst Addition: Add the polycondensation catalyst, such as antimony trioxide, at a concentration of approximately 200-400 ppm relative to the weight of DMT.
-
Polycondensation: Gradually increase the temperature to 270-280°C while slowly reducing the pressure using a vacuum pump. The excess ethylene glycol will distill off.
-
High Vacuum Stage: Once the temperature reaches the target, apply a high vacuum (below 1 mmHg) to remove the final traces of ethylene glycol and drive the polymerization to a high molecular weight. The viscosity of the molten polymer will increase significantly during this stage.
-
Termination and Recovery: After the desired viscosity is achieved (monitored by the stirrer's torque or reaction time), stop the reaction by cooling the reactor. The resulting PET polymer can then be extruded and pelletized.
Visualization of Synthesis Pathways
Overall Synthesis Scheme
Caption: Overview of the two primary synthesis routes for PET.
Experimental Workflow for Lab-Scale Synthesis
Caption: Step-by-step workflow for laboratory synthesis of PET.
References
- Molecular Carbonyl Insertion as the Homogeneous Catalysis Mechanism for Transesterification of Dimethyl Terephthalate with Ethylene Glycol | Industrial & Engineering Chemistry Research - ACS Public
- Industrial Chemistry Module | English - University of Scranton.
- MIL-53(Al)
- Polyethylene terephthal
- Guide to Polyethylene Terephthal
- Kinetics of polycondensation and copolycondensation of Bis(3-hydroxypropyl terephthalate) and Bis(2-hydroxyethyl terephthalate)
- Hydrogen production by electrochemical reaction using ethylene glycol with terephthalic acid - RSC Publishing.
- Chemical reactions of PET manufacturing.
- Polyethylene Terephthalate (PET) production in plastics & polymers production - Krohne.
- WO2005087839A2 - Catalyst composition for producing polyethylene terephthalate from terephthalic acid and ethylene glycol, and process therefore - Google P
- What is the mechanism for the step growth polymerization of polyethylene terephthal
- Kinetic Studies of Polyethylene Terephthalate Synthesis with Titanium‐Based C
- Kinetic study on the polycondensation reaction of bis-hydroxyethyl naphthal
- US5153164A - Catalyst system for preparing polyethylene terephthalate - Google P
- Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterific
- How Is PET Polymer Synthesized? - Chemistry For Everyone - YouTube.
- Poly(ethylene terephthalate) Formation.
- A Kinetic and Modeling Study of Bis(2-hydroxyethyl) terephthalate (BHET)
- PET synthesis in the presence of new aluminum catalysts - ResearchG
- Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterific
- Poly(Ethylene Terephthalate)
- Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural | PNAS.
- Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and C
- Lattice-Distortion-Driven Electron Delocalization Enables Efficient Electrosynthesis of Glycolic Acid and Terephthalic Acid from Plastic Wastes | Journal of the American Chemical Society.
- a. Chemical Reaction between ethylene glycol and terephthalic acid yields BHET.
- Transesterification of Dimethyl Terephthal
- Transesterification of Dimethyl Terephthalate with Ethylene Glycol (Journal Article) | ETDEWEB - OSTI.
- Polycondensation Reaction of Polyester - Knowledge - TPU Yarn.
- Structure of PET polymer. Polycondensation reaction of ethylene glycol...
- Reaction kinetics for solid‐state polymerization of poly(ethylene terephthal
- Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method | ACS Omega - ACS Public
- Kinetics of Polyethylene Terephthalate (PET)and Polystyrene (PS) Dynamic Pyrolysis.
- Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterific
- Synthesis and characterization of polyethylene terephthalate (PET)
- Decoding the Production Process of Polyethylene Terephthal
- Polyethylene Terephthal
- The Kinetics of the Hydrolysis of Polyethylene Terephthal
- PET Hydrolysis Reaction - YouTube.
- Polyester Synthesis Experiment for Students | PDF | Distillation | Filtr
- Testing laboratory protocols for micro- and nano-PET particles preparation by bottom-up chemical and top-down physical methods and implications for environmental studies - PubMed.
- Kinetics of Catalytic Pyrolysis of Polyethylene terephthalate (PET) Plastic Polymer with Zeolite - AIP Publishing.
- Different methods for returning PET into the economic cycle: A review - Journal of NanoScience Technology.
- Synthesis of Polyethylene Terephthalate (PET)
- Catalytic Pyrolysis of PET Polymer Using Nonisothermal Thermogravimetric Analysis Data: Kinetics and Artificial Neural Networks Studies - MDPI.
- Crystallization Activation Energy of Polyethylene Terepthalate (PET) and Its ZnO/TiO2 Nanocomposites | Open Access Journals - Research and Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polyethylene Terephthalate (PET) Production Process | Vaisala [vaisala.com]
- 3. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 4. useon.com [useon.com]
- 5. Decoding the Production Process of Polyethylene Terephthalate (PET) [chemanalyst.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. krohne.com [krohne.com]
- 9. WO2005087839A2 - Catalyst composition for producing polyethylene terephthalate from terephthalic acid and ethylene glycol, and process therefore - Google Patents [patents.google.com]
- 10. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 11. researchgate.net [researchgate.net]
- 12. US5153164A - Catalyst system for preparing polyethylene terephthalate - Google Patents [patents.google.com]
- 13. quora.com [quora.com]
- 14. fiber-yarn.com [fiber-yarn.com]
- 15. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MIL-53(Al) catalytic synthesis of poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
